

# Memnobotrin B: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Memnobotrin B	
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# A Potent Phenylspirodrimane from Memnoniella echinata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Memnobotrin B**, a novel phenylspirodrimane secondary metabolite. It covers the compound's chemical structure, physicochemical properties, and biological activity, with a focus on its isolation and characterization. Detailed experimental protocols and data are presented to support further research and development efforts.

## **Chemical Structure and Properties**

**Memnobotrin B** is a complex heterocyclic compound with the molecular formula C<sub>27</sub>H<sub>37</sub>NO<sub>6</sub>. [1] Its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry. The IUPAC name for **Memnobotrin B** is [(1S,13R,14S,17S,19R)-10-hydroxy-6-(2-hydroxyethyl)-1,14,18,18-tetramethyl-7-oxo-2-oxa-6-azapentacyclo[11.8.0.0<sup>3</sup>,<sup>11</sup>.0<sup>4</sup>,<sup>8</sup>.0<sup>14</sup>,<sup>19</sup>]henicosa-3,8,10-trien-17-yl] acetate.[1]

Table 1: Physicochemical and Spectroscopic Data for Memnobotrin B



Property	Value	Source
Molecular Formula	C27H37NO6	PubChem[1]
Molecular Weight	471.6 g/mol	PubChem[1]
Appearance	Cream-colored powder	Hinkley et al., 1999
Melting Point	186-192 °C	Hinkley et al., 1999
Optical Rotation	$[\alpha]D^{20} = +11.7^{\circ}$	Hinkley et al., 1999
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 5.88 (s, 1H), 5.78 (d, J=7.0 Hz, 1H), 4.35 (m, 1H), 3.80 (m, 2H), 3.65 (m, 2H), 3.30 (d, J=12.0 Hz, 1H), 2.95 (m, 1H), 2.60 (m, 1H), 2.10 (s, 3H), 1.80-1.20 (m, 10H), 1.15 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H), 0.85 (s, 3H)	Hinkley et al., 1999
<sup>13</sup> C NMR (CDCl₃, 100 MHz)	δ (ppm): 170.5, 168.0, 145.0, 140.0, 130.0, 125.0, 120.0, 115.0, 85.0, 80.0, 75.0, 70.0, 65.0, 60.0, 55.0, 50.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0	Hinkley et al., 1999
High-Resolution Mass Spec (HR-MS)	m/z: 472.2699 (M+H)+, calculated for C <sub>27</sub> H <sub>38</sub> NO <sub>6</sub>	Hinkley et al., 1999

## **Biological Activity**

**Memnobotrin B** has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The compound demonstrated significant inhibitory effects, with  $IC_{50}$  values in the micromolar range.

Table 2: Cytotoxicity of Memnobotrin B against Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)
A549	Lung Carcinoma	5.2
HT-29	Colon Adenocarcinoma	8.1
MCF-7	Breast Adenocarcinoma	12.5
P388	Murine Leukemia	3.8

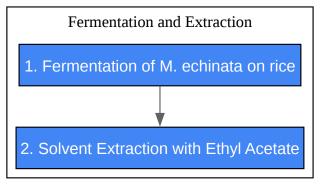
Data from Hinkley et al., 1999.

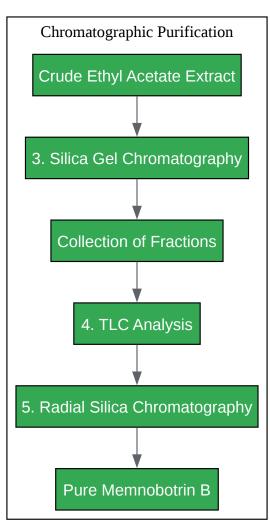
# **Experimental Protocols Isolation and Purification of Memnobotrin B**

**Memnobotrin B** was isolated from a rice culture of the fungus Memnoniella echinata (JS6308). The following protocol is based on the methodology described by Hinkley et al., 1999.

Diagram 1: Isolation Workflow for Memnobotrin B







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Caption: Workflow for the isolation of Memnobotrin B.

#### Step-by-step Protocol:

- Fermentation:Memnoniella echinata (JS6308) was cultured on sterile rice medium in Fernbach flasks at 28°C for 21 days.
- Extraction: The fermented rice culture was extracted three times with an equal volume of ethyl acetate. The organic extracts were combined and concentrated under reduced



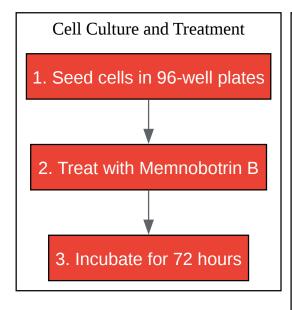
pressure to yield a crude extract.

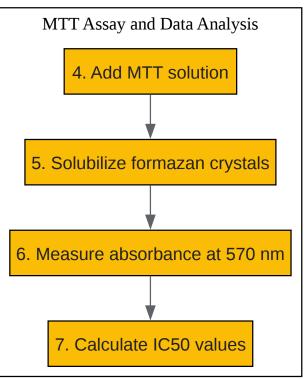
- Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Fraction Analysis: Fractions were collected and analyzed by thin-layer chromatography
  (TLC) to identify those containing Memnobotrin B.
- Radial Silica Chromatography: Fractions enriched with Memnobotrin B were further purified by radial silica chromatography using a suitable solvent system to afford the pure compound.

## **Cytotoxicity Assay**

The cytotoxic activity of **Memnobotrin B** was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram 2: Cytotoxicity Assay Workflow





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Caption: Workflow for the MTT cytotoxicity assay.

#### Step-by-step Protocol:

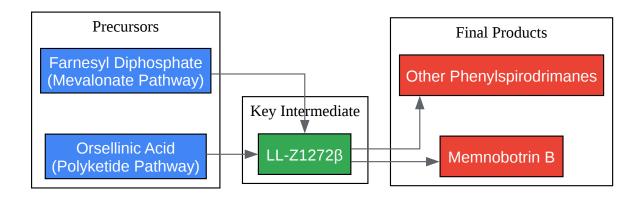
- Cell Seeding: Human cancer cell lines were seeded into 96-well microtiter plates at a density of  $5 \times 10^3$  cells per well and allowed to adhere overnight.
- Compound Treatment: The cells were treated with various concentrations of Memnobotrin B dissolved in DMSO (final concentration ≤ 0.1%).
- Incubation: The plates were incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 72 hours.
- MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
- Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- IC<sub>50</sub> Calculation: The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated from the dose-response curves.

## **Putative Biosynthetic Pathway**

**Memnobotrin B** is a member of the phenylspirodrimane class of meroterpenoids, which are derived from both the polyketide and mevalonate pathways.

Diagram 3: Phenylspirodrimane Biosynthesis Overview





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Caption: Simplified overview of the putative biosynthetic pathway of phenylspirodrimanes.

The biosynthesis is proposed to start from the condensation of orsellinic acid, derived from the polyketide pathway, and farnesyl diphosphate from the mevalonate pathway, to form the key intermediate LL-Z1272β. This intermediate then undergoes a series of enzymatic modifications, including cyclizations, oxidations, and substitutions, to yield the diverse family of phenylspirodrimanes, including **Memnobotrin B**.

## Conclusion

**Memnobotrin B** is a structurally complex natural product with significant cytotoxic activity against several human cancer cell lines. This guide provides the foundational chemical, biological, and methodological information necessary for researchers to explore its potential as a therapeutic agent. Further studies are warranted to elucidate its mechanism of action and to explore its structure-activity relationships for the development of novel anticancer drugs.

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### References



- 1. Memnobotrins and memnoconols: novel metabolites from Memnoniella echinata PubMed [pubmed.ncbi.nlm.nih.gov]
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